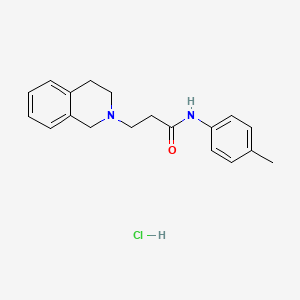
3-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(4-methylphenyl)propanamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(4-methylphenyl)propanamide hydrochloride, also known as DIPPA hydrochloride, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of isoquinolines, which are known for their diverse biological activities. In
作用機序
The mechanism of action of 3-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(4-methylphenyl)propanamide hydrochloride hydrochloride involves its ability to selectively inhibit the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft. By inhibiting this transporter, 3-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(4-methylphenyl)propanamide hydrochloride hydrochloride increases the levels of dopamine in the synaptic cleft, leading to increased dopamine signaling. This increased signaling has been shown to have therapeutic effects in various neurological disorders, including Parkinson's disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(4-methylphenyl)propanamide hydrochloride hydrochloride have been studied extensively in various animal models. Studies have shown that 3-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(4-methylphenyl)propanamide hydrochloride hydrochloride increases dopamine levels in the brain, leading to improved motor function in animal models of Parkinson's disease. Additionally, 3-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(4-methylphenyl)propanamide hydrochloride hydrochloride has been shown to have antidepressant and anxiolytic effects in animal models, likely due to its modulation of the serotonin system.
実験室実験の利点と制限
One of the main advantages of 3-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(4-methylphenyl)propanamide hydrochloride hydrochloride for lab experiments is its selectivity for the dopamine transporter. This selectivity allows for more precise targeting of dopamine signaling, which is important for studying the effects of dopamine in various neurological disorders. However, one limitation of 3-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(4-methylphenyl)propanamide hydrochloride hydrochloride is its potential toxicity, which can be a concern for in vivo studies.
将来の方向性
There are several future directions for the study of 3-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(4-methylphenyl)propanamide hydrochloride hydrochloride. One area of interest is its potential use as a therapeutic agent for Parkinson's disease. Further studies are needed to determine the safety and efficacy of 3-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(4-methylphenyl)propanamide hydrochloride hydrochloride in human clinical trials. Additionally, the antidepressant and anxiolytic effects of 3-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(4-methylphenyl)propanamide hydrochloride hydrochloride warrant further investigation for their potential use in treating mood disorders. Finally, the development of more selective dopamine transporter inhibitors based on the structure of 3-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(4-methylphenyl)propanamide hydrochloride hydrochloride could lead to new therapeutic options for neurological disorders.
合成法
The synthesis of 3-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(4-methylphenyl)propanamide hydrochloride hydrochloride involves the reaction of 4-methylbenzoyl chloride with 3,4-dihydroisoquinoline in the presence of a base such as triethylamine. The resulting compound is then subjected to a reaction with propanoyl chloride to form 3-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(4-methylphenyl)propanamide hydrochloride hydrochloride. This synthesis method has been reported in the literature with good yields and purity.
科学的研究の応用
3-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(4-methylphenyl)propanamide hydrochloride hydrochloride has been investigated for its potential therapeutic applications in various scientific research studies. One of the main areas of interest is its ability to act as a selective dopamine transporter inhibitor. This property makes it a potential candidate for the treatment of Parkinson's disease, a neurodegenerative disorder characterized by the loss of dopamine-producing cells in the brain. 3-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(4-methylphenyl)propanamide hydrochloride hydrochloride has also been studied for its potential use as an antidepressant and anxiolytic agent due to its ability to modulate the serotonin system.
特性
IUPAC Name |
3-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(4-methylphenyl)propanamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O.ClH/c1-15-6-8-18(9-7-15)20-19(22)11-13-21-12-10-16-4-2-3-5-17(16)14-21;/h2-9H,10-14H2,1H3,(H,20,22);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBXMSDVBCARJHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CCN2CCC3=CC=CC=C3C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-[4-(2-chloro-6-fluorobenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5556900.png)
![4-[(4-ethylbenzylidene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5556903.png)
![N-(3-fluoro-4-methylphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B5556916.png)

![4-[(ethylamino)sulfonyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B5556930.png)
![9-[(3-methylisoxazol-5-yl)methyl]-2-(pyridin-3-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5556936.png)
![2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-[2-(3-phenoxyphenyl)ethyl]acetamide](/img/structure/B5556940.png)

![3,4-dihydrobenzimidazo[2,1-b]quinazolin-1(2H)-one](/img/structure/B5556959.png)